molecular formula C13H19N7OS B14924218 N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B14924218
M. Wt: 321.40 g/mol
InChI Key: NQILNOFXXKCRHV-UHFFFAOYSA-N
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Description

N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole rings. The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The resulting pyrazole derivatives are then subjected to further reactions to introduce the acetyl and hydrazinecarbothioamide groups. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole rings, while reduction could lead to hydrazine derivatives.

Scientific Research Applications

N~1~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and hydrazinecarbothioamide analogs. Examples include:

  • 3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPIONIC ACID
  • 1-(4-NITRO-PH)-ETHYLIDENE)HYDRAZIDE

Uniqueness

What sets N1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C13H19N7OS

Molecular Weight

321.40 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]thiourea

InChI

InChI=1S/C13H19N7OS/c1-8-5-9(2)20(17-8)7-12(21)15-16-13(22)14-11-6-19(4)18-10(11)3/h5-6H,7H2,1-4H3,(H,15,21)(H2,14,16,22)

InChI Key

NQILNOFXXKCRHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NNC(=S)NC2=CN(N=C2C)C)C

Origin of Product

United States

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